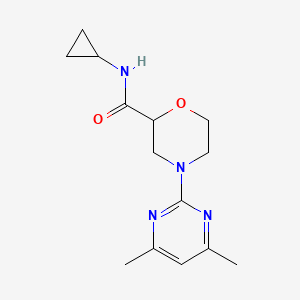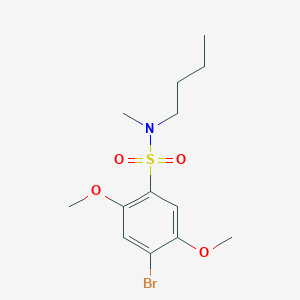![molecular formula C16H17N5S B12267304 2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12267304.png)
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core linked to a piperazine ring, which is further substituted with a methylpyrimidine group. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced by reacting the benzothiazole core with piperazine in the presence of a suitable base, such as potassium carbonate.
Methylpyrimidine Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit poly (ADP-ribose) polymerase (PARP) in cancer cells, leading to enhanced DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N5S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H17N5S/c1-12-10-17-11-18-15(12)20-6-8-21(9-7-20)16-19-13-4-2-3-5-14(13)22-16/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
JFFDYZUKBYDGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12267227.png)
![4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12267234.png)
![2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12267239.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12267247.png)

![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B12267264.png)
![4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267266.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12267270.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12267271.png)
![5-Bromo-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12267275.png)
![5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12267290.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12267293.png)
![3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12267297.png)

